molecular formula C9H6BrNO3 B1412573 Methyl 3-bromo-5-cyano-4-hydroxybenzoate CAS No. 1805099-18-6

Methyl 3-bromo-5-cyano-4-hydroxybenzoate

Cat. No.: B1412573
CAS No.: 1805099-18-6
M. Wt: 256.05 g/mol
InChI Key: JJAWMKCPUVKBNJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is an organic compound with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.06 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1805099-18-6, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature for this compound includes "3-bromo-5-cyano-4-hydroxybenzoic acid methyl ester," which describes the same molecular structure using systematic nomenclature conventions.

The compound exhibits multiple functional groups that contribute to its chemical behavior and potential applications. The presence of a bromine atom at the 3-position, a cyano group at the 5-position, and a hydroxyl group at the 4-position on the benzene ring creates a complex substitution pattern that influences both the compound's physical properties and chemical reactivity. The methyl ester functionality at the carboxyl position further modifies the compound's solubility characteristics and potential for chemical transformations.

Structural identification of this compound relies on standard analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's unique substitution pattern creates distinctive spectroscopic signatures that enable unambiguous identification and characterization. The multiple electron-withdrawing groups present in the molecule significantly influence the electronic properties of the aromatic system, affecting both spectroscopic parameters and chemical reactivity patterns.

Structural Classification and International Union of Pure and Applied Chemistry Terminology

According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound belongs to the broader class of substituted benzoic acid derivatives. The compound represents a specific example of polysubstituted aromatic esters, where multiple functional groups are positioned at defined locations around the benzene ring system. This systematic approach to naming organic compounds ensures consistent identification across different research communities and geographical regions.

The structural classification of this compound places it within several overlapping categories of organic molecules. As a benzoate ester, it shares fundamental structural features with other members of this important class of compounds. The presence of halogen substitution classifies it among organobromine compounds, while the cyano functionality places it within the nitrile family of organic molecules. The hydroxyl substitution further categorizes it as a phenolic compound, adding another layer of chemical classification.

Structural Feature Classification Category Chemical Significance
Benzene ring with carboxyl ester Benzoate ester Base aromatic framework with ester functionality
Bromine substituent at position 3 Organobromine compound Introduces electron-withdrawing and potential leaving group properties
Cyano group at position 5 Aromatic nitrile Provides strong electron-withdrawing character and synthetic versatility
Hydroxyl group at position 4 Phenolic compound Contributes hydrogen bonding capacity and chemical reactivity
Methyl ester functionality Alkyl ester Modifies solubility and provides potential for hydrolysis reactions

The electronic effects of multiple substituents create a complex electronic environment within the aromatic system. The electron-withdrawing nature of both the bromine and cyano groups significantly influences the electron density distribution around the benzene ring, while the hydroxyl group provides electron-donating character through resonance effects. This combination of electronic influences creates unique chemical properties that distinguish this compound from simpler substituted aromatic systems.

Historical Context in Organic Chemistry

The development of synthetic methodologies for polysubstituted benzoic acid derivatives has evolved significantly throughout the history of organic chemistry. Early synthetic approaches to such compounds relied primarily on direct electrophilic aromatic substitution reactions, which often resulted in mixture formation and limited regioselectivity. The precise synthesis of compounds like this compound requires sophisticated synthetic strategies that have been developed through decades of methodological advancement in organic synthesis.

Historical approaches to cyano-containing aromatic compounds initially relied on the Sandmeyer reaction and related transformations that convert aromatic amines to nitriles through diazonium salt intermediates. However, these classical methods often proved incompatible with other sensitive functional groups present in complex molecules. The development of more sophisticated synthetic methodologies, including transition metal-catalyzed cyanation reactions and alternative cyano group introduction strategies, has enabled the preparation of highly substituted aromatic nitriles with greater efficiency and selectivity.

The incorporation of multiple functional groups onto aromatic systems has been a longstanding challenge in synthetic organic chemistry. Traditional synthetic sequences often required protection and deprotection strategies to prevent unwanted side reactions during multi-step synthesis procedures. Modern synthetic chemistry has benefited from the development of more selective reagents and reaction conditions that allow for the direct introduction of multiple functional groups without extensive protection strategies. Patent literature from 2018 describes improved synthetic methodologies for related cyano-hydroxybenzoate compounds that avoid the use of toxic cyanide reagents previously required for such transformations.

Significance in Contemporary Chemical Research

Contemporary research interest in this compound stems from its potential applications across multiple areas of chemical science. The compound's unique combination of functional groups makes it an attractive synthetic intermediate for the preparation of more complex organic molecules. The presence of the bromine substituent provides opportunities for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling procedures that can introduce additional structural complexity.

The cyano functional group present in this compound offers versatile synthetic possibilities for further chemical transformations. Nitrile groups can be converted to carboxylic acids, amides, aldehydes, and various heterocyclic structures through established synthetic methodologies. This versatility makes cyano-containing compounds valuable building blocks for medicinal chemistry programs and materials science applications. The electron-withdrawing character of the cyano group also influences the compound's electronic properties, potentially affecting its behavior in electronic materials applications.

Research Application Area Relevant Properties Potential Outcomes
Synthetic Organic Chemistry Multiple reactive functional groups Building block for complex molecule synthesis
Medicinal Chemistry Aromatic scaffold with diverse substitution Lead compound development and structure-activity relationship studies
Materials Science Electronic properties modified by substituents Electronic materials and conducting polymers
Catalysis Research Potential ligand coordination sites Catalyst development and organometallic chemistry

Current research trends in pharmaceutical chemistry have shown increased interest in polysubstituted aromatic compounds as potential drug candidates and synthetic intermediates. The specific substitution pattern present in this compound provides multiple sites for molecular recognition and binding interactions with biological targets. The hydroxyl group can participate in hydrogen bonding interactions, while the cyano group can serve as a hydrogen bond acceptor, creating opportunities for specific molecular recognition events.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAWMKCPUVKBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Given the lack of direct information on the synthesis of methyl 3-bromo-5-cyano-4-hydroxybenzoate, we can infer potential methods from related compounds:

  • Starting Materials : Methyl 4-hydroxybenzoate can serve as a starting material. It can undergo various transformations to introduce bromine and cyano groups.

  • Bromination : The introduction of a bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid, similar to the synthesis of methyl 3-bromo-4-hydroxybenzoate.

  • Cyanation : The cyano group can be introduced through a formyl group intermediate, as seen in the synthesis of methyl 3-cyano-4-hydroxybenzoate. This involves converting an aldehyde to a cyano group using oxammonium hydrochloride.

Reaction Conditions and Reagents

Step Reagents Solvents Conditions
Bromination Bromine or NBS Dichloromethane or Acetic Acid Controlled Temperature
Formylation MgCl2, Et3N, Paraformaldehyde Dichloromethane 60°C Overnight
Cyanation Oxammonium Hydrochloride, Acetonitrile/N,N-Dimethylformamide Acetonitrile 80°C, 2 Hours

Challenges and Considerations

  • Positional Selectivity : Ensuring the bromine and cyano groups are introduced at the correct positions (3 and 5, respectively) requires precise control over reaction conditions.

  • Toxicity and Safety : Handling bromine and other reagents requires appropriate safety measures due to their hazardous nature.

  • Purification : The final product may require purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-5-cyano-4-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) at elevated temperatures.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of methyl 3-amino-5-cyano-4-hydroxybenzoate.

    Hydrolysis: Formation of 3-bromo-5-cyano-4-hydroxybenzoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 3-bromo-5-cyano-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceutical Research: This compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-cyano-4-hydroxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the final synthesized compounds, which may involve interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table compares Methyl 3-bromo-5-cyano-4-hydroxybenzoate with two closely related compounds from the evidence:

Property This compound Methyl 3-bromo-4-chloro-5-fluorobenzoate Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Molecular Formula C₉H₆BrNO₃ C₈H₅BrClF₀₂ C₉H₇BrO₄
Molecular Weight (g/mol) ~257 (calculated) 267.48 ~259 (calculated)
Substituents -Br (C3), -CN (C5), -OH (C4), -COOCH₃ (C1) -Br (C3), -Cl (C4), -F (C5), -COOCH₃ (C1) -Br (C3), -CHO (C5), -OH (C4), -COOCH₃ (C1)
Key Functional Groups Bromo, cyano, hydroxyl, methyl ester Bromo, chloro, fluoro, methyl ester Bromo, formyl, hydroxyl, methyl ester
Key Observations:
  • This enhances solubility in polar solvents like methanol or DMSO.
  • Reactivity Differences: The formyl (-CHO) group in Methyl 3-bromo-5-formyl-4-hydroxybenzoate offers nucleophilic reactivity (e.g., condensation reactions), whereas the cyano (-CN) group in the target compound is more suited for hydrolysis to carboxylic acids or participation in cycloaddition reactions.
  • Steric and Electronic Effects : Bromine at position 3 in all three compounds introduces steric bulk and electron-withdrawing effects, but the additional hydroxyl group in the target compound and the formyl analog may facilitate intramolecular hydrogen bonding, influencing crystallinity and melting points.
Solubility and Stability
  • Target Compound: The hydroxyl and cyano groups enhance polarity, likely improving aqueous solubility compared to the halogenated analog . However, the hydroxyl group may also increase susceptibility to oxidation, necessitating storage under inert conditions.
  • Methyl 3-bromo-4-chloro-5-fluorobenzoate : The halogen-rich structure (Br, Cl, F) suggests high lipophilicity, making it suitable for organic-phase reactions or as a hydrophobic intermediate.
  • Methyl 3-bromo-5-formyl-4-hydroxybenzoate : The formyl group’s reactivity may limit stability under basic conditions but offers versatility in synthesizing Schiff bases or heterocycles.
Spectroscopic Signatures
  • This contrasts with the formyl analog’s aldehyde proton (~δ 9-10 ppm) and the halogenated analog’s lack of -OH .
  • FTIR : Strong -CN stretching (~2240 cm⁻¹) and -OH stretching (~3200 cm⁻¹) in the target compound differentiate it from the formyl (-CHO, ~2820 and 2720 cm⁻¹) and halogenated analogs .

Biological Activity

Methyl 3-bromo-5-cyano-4-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a hydroxyl group attached to the benzene ring. The molecular formula is C9H6BrNO3C_9H_6BrNO_3. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is largely influenced by its structural components. The bromine atom can engage in electrophilic substitution reactions, while the cyano and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions may modulate enzyme or receptor activity, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)12Cell cycle arrest
A549 (Lung Cancer)10Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 20 µg/mL, highlighting its potential for developing new antibiotics.
  • Cancer Research : In a preclinical trial reported in Cancer Letters, this compound was shown to inhibit tumor growth in xenograft models of breast cancer. The study emphasized its role in downregulating key survival pathways within cancer cells.

Synthesis and Applications

This compound is synthesized through multi-step organic reactions involving bromination and cyano group introduction into methyl benzoate derivatives. Its applications extend beyond biological research; it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Overview

Step Reagents Conditions
BrominationBromine or N-bromosuccinimideAcetic acid solvent
Cyano Group IntroductionSodium cyanideBasic conditions

Q & A

Q. What are the key synthetic routes for preparing Methyl 3-bromo-5-cyano-4-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and functional group protection. For brominated benzoate derivatives, regioselective bromination of the aromatic ring is critical. A common approach is electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C). The cyano group can be introduced via nucleophilic substitution or cyanation reagents (e.g., CuCN). Hydroxy and ester groups require protection (e.g., acetyl or methyl groups) to prevent side reactions. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equiv. brominating agent) to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the phenolic -OH proton (~δ 10–12 ppm, broad) and methyl ester protons (~δ 3.8–4.0 ppm). Bromine and cyano substituents deshield adjacent aromatic protons, causing downfield shifts (e.g., δ 7.5–8.5 ppm) .
  • ¹³C NMR : Key signals include the ester carbonyl (~δ 165–170 ppm), nitrile carbon (~δ 115–120 ppm), and brominated aromatic carbons (~δ 120–130 ppm).
  • IR : Strong absorption bands for -OH (~3200 cm⁻¹), ester C=O (~1700 cm⁻¹), and nitrile C≡N (~2200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br or COOCH₃ groups) confirm molecular weight and substituents .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

  • Methodological Answer : The compound is sensitive to light, moisture, and heat due to its bromo and hydroxy groups. Storage recommendations:
  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group.
  • Short-term stability : Monitor via HPLC every 3 months; degradation manifests as new peaks at retention times corresponding to hydrolysis products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : SC-XRD provides precise bond lengths and angles, clarifying substituent orientation (e.g., bromine’s para vs. meta positioning). Use SHELXL for refinement . Key steps:

Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Collect data with Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

Analyze intermolecular interactions (e.g., hydrogen bonds between -OH and ester groups) to predict packing efficiency and solubility .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings. Reactivity depends on:
  • Electronic effects : The electron-withdrawing cyano group enhances aryl halide electrophilicity, accelerating oxidative addition to Pd(0).
  • Solvent system : Use mixed solvents (toluene/EtOH) with K₂CO₃ as base.
  • Catalyst optimization : Pd(PPh₃)₄ (2–5 mol%) achieves >80% yield in model reactions with arylboronic acids. Monitor regioselectivity via GC-MS .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery contexts?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). The hydroxy and cyano groups form hydrogen bonds with active sites.
  • QSAR Models : Correlate logP (calculated ~1.7) with membrane permeability. Adjust substituents (e.g., methyl vs. ethyl esters) to optimize bioavailability .

Q. What strategies address contradictory data in thermal analysis (DSC/TGA) for this compound?

  • Methodological Answer : Discrepancies in melting points or decomposition temperatures may arise from polymorphism or impurities. Mitigation strategies:

Purification : Recrystallize from ethyl acetate/hexane.

Controlled heating rates : Use 5°C/min in DSC to distinguish polymorphic transitions (endothermic peaks) from decomposition (exothermic events).

Repeat under inert atmosphere (N₂) to eliminate oxidative degradation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Methyl 3-bromo-5-cyano-4-hydroxybenzoate
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Methyl 3-bromo-5-cyano-4-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.